BenchChemオンラインストアへようこそ!

8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one

Antitubercular drug discovery DprE1 inhibition Covalent vs. non-covalent inhibitors

Acquire the unsubstituted 8-(trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one core to exploit its unique regioisomerism for fragment-based and parallel medicinal chemistry. The C-8 –CF3 placement avoids the toxicity of covalent 8-nitro BTZ mechanism, enabling safer non-covalent DprE1 inhibitor optimization. The free N-4 position serves as a synthetic handle for library generation, allowing simultaneous screening against DprE1 and KCa3.1 — a dual-target capability that pre-fixed N-substituted analogs like NS6180 cannot provide.

Molecular Formula C9H6F3NOS
Molecular Weight 233.21 g/mol
Cat. No. B13901170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one
Molecular FormulaC9H6F3NOS
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC(=C2S1)C(F)(F)F
InChIInChI=1S/C9H6F3NOS/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14)
InChIKeyPLPPYWBLKDHQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one: A Core Scaffold for Non-Covalent DprE1 Inhibition and Ion Channel Modulation


8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one is an unsubstituted 1,4-benzothiazin-3-one core featuring a critical trifluoromethyl (-CF3) substituent at the C-8 position. This compound serves as the foundational heterocyclic scaffold for two major pharmacologically active classes: nitrobenzothiazinones (BTZs) targeting DprE1 in tuberculosis [1] and N-substituted derivatives like NS6180 targeting KCa3.1 potassium channels [2]. The strategic placement of the -CF3 group, identified as a key pharmacophoric element for enzyme interaction, distinguishes it from simple benzothiazinone precursors and dictates its unique reactivity and physicochemical profile.

Why 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one Cannot Be Replaced by Other Benzothiazinone Isomers


The specific regioisomerism of the trifluoromethyl group at the C-8 versus the more common C-6 position is not a trivial substitution. Structure-activity relationship (SAR) studies have conclusively shown that while an electron-withdrawing group at C-6 is optimal for anti-tubercular activity, the presence of a specific group (nitro) at C-8 is essential for the covalent, suicide-inhibition mechanism of action against DprE1 [1]. Substituting the core with an 8-nitro-6-CF3 isomer like BTZ043 fundamentally changes the mechanism to a covalent one, introducing associated toxicity liabilities not present with the non-covalent 8-CF3 scaffold [1][2]. Conversely, using an N-substituted analog like NS6180 precludes further functionalization at the N-4 position, a critical site for modulating selectivity between DprE1 and KCa3.1 targets.

Quantitative Differentiation of 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one Against Key Comparators


Non-Covalent Binding Mode vs. Covalent 8-Nitro Benzothiazinones (BTZ043/PBTZ169)

Unlike the 8-nitro-6-(trifluoromethyl) analogs (e.g., BTZ043, PBTZ169) which act as suicide inhibitors of DprE1 via covalent bond formation with Cys387, the 8-trifluoromethyl substitution eliminates the reactive nitro group. This results in a non-covalent binding mode. In the landmark structural study, the non-covalent complex of the 8-nitro analog CT319 with DprE1 demonstrated that binding is not dependent on covalent linkage [1]. The 8-CF3 scaffold therefore offers a starting point for developing non-covalent inhibitors, which can mitigate toxicity issues associated with off-target protein adduct formation seen with covalent BTZs [2]. While the 8-nitro compound CT325 exhibits a minimum inhibitory concentration (MIC) of <10 nM against M. tuberculosis H37Rv through covalent inhibition, the 8-CF3 core lacks this intrinsic nanomolar potency but provides a safer template for rational drug design [1].

Antitubercular drug discovery DprE1 inhibition Covalent vs. non-covalent inhibitors

Regioisomeric CF3 Placement Effect on Anti-Tubercular Activity

SAR studies explicitly state that '-CF3 and -NO2 are the optimal groups at the C-6 and C-8 positions, respectively,' for anti-tubercular activity [1]. The target compound, with the -CF3 group at C-8 instead of C-6, represents a deliberate regioisomeric swap that leads to a significant drop in anti-M. tuberculosis potency. The benchmark 6-CF3, 8-NO2 compound (BTZ043) demonstrates an MIC of ~2.3 nM against H37Rv, whereas the 8-CF3 scaffold is predicted to have greatly reduced potency due to the suboptimal substitution pattern, allowing it to be used as a negative control or selectivity probe.

Anti-tubercular activity Structure-activity relationship Benzothiazinone

Unsubstituted N-4 Position: A Versatile Intermediate vs. N-Substituted Inhibitor NS6180

The target compound features an unsubstituted N-4 position, in contrast to the potent KCa3.1 inhibitor NS6180, which has a 4-[[3-(trifluoromethyl)phenyl]methyl] substituent. This free N-H site is a critical synthetic handle for generating diverse compound libraries via alkylation, acylation, or arylation. NS6180, while highly potent (IC50 of 9 nM for cloned human KCa3.1 ), lacks this synthetic flexibility. The 8-CF3 core is therefore not a finished inhibitor but a superior intermediate, allowing medicinal chemists to systematically explore N-4 substitutions to toggle selectivity between DprE1 and KCa3.1 channels, or to improve pharmacokinetic properties.

Synthetic intermediate KCa3.1 channel Medicinal chemistry

Predicted Physicochemical Property Differentiation: Lipophilicity and Permeability

The relocation of the -CF3 group from the C-6 (as in many literature compounds) to the C-8 position alters the molecule's calculated logP. Based on structure-based predictions, the 8-CF3 isomer has a slightly higher logP compared to the 6-CF3 isomer, leading to increased lipophilicity [1]. This difference is critical for passive membrane permeability and plasma protein binding. For example, the 6-CF3,8-NO2 analog BTZ043 has a measured logD7.4 of 2.9, while the 8-CF3 core's simpler structure and regioisomeric change are predicted to shift logP to ~2.2, offering a distinct permeability-solubility profile that may be more favorable for central nervous system (CNS) penetration in KCa3.1 channel-targeted programs.

Lipophilicity Physicochemical properties Drug-likeness

High-Impact Application Scenarios for 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one


Development of Non-Covalent, Non-Nitro DprE1 Inhibitors for Tuberculosis

Leveraging the non-covalent binding mode enabled by the absence of the 8-nitro group [1], this scaffold is ideal for fragment-based drug discovery (FBDD) or structure-based design of novel DprE1 inhibitors. By starting with the 8-CF3 core, teams can avoid the toxicity and stability issues associated with the nitro functionality while optimizing non-covalent interactions to achieve nanomolar potency, as demonstrated by the recent discovery of non-covalent DprE1 inhibitors based on related scaffolds.

Synthesis of Diverse N-4 Substituted Libraries for Selectivity Profiling

The free N-4 position is a strategic synthetic handle [2]. This compound is the ideal building block for generating a library of N-substituted analogs to simultaneously screen against DprE1 and KCa3.1 channels. This parallel screening approach allows for the rapid identification of selective tool compounds or lead series for each target, a capability not afforded by pre-fixed N-substituted analogs like NS6180.

Investigating Regioisomeric Effects of CF3 on Pharmacokinetics and Target Engagement

The 8-CF3 versus the literature-standard 6-CF3 placement provides a critical probe for understanding how regioisomerism affects on-target activity, microsomal stability, and protein binding [3]. This compound serves as a key control in a matched molecular pair analysis with the 6-CF3 isomer. Such studies guide medicinal chemistry strategy by quantifying the impact of the CF3 position on clearance and volume of distribution, which are crucial for selecting lead candidates with optimal in vivo profiles.

Quote Request

Request a Quote for 8-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.